5-Chloro-5-methylhex-1-en-3-yne
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
819-44-3 |
|---|---|
Molecular Formula |
C7H9Cl |
Molecular Weight |
128.60 g/mol |
IUPAC Name |
5-chloro-5-methylhex-1-en-3-yne |
InChI |
InChI=1S/C7H9Cl/c1-4-5-6-7(2,3)8/h4H,1H2,2-3H3 |
InChI Key |
MCXPOGYVVMJKMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC=C)Cl |
Origin of Product |
United States |
The Significance of Halogenated Alkenynes in Contemporary Organic Chemistry Research
Halogenated alkenynes are organic compounds that contain at least one carbon-carbon double bond (alkene), one carbon-carbon triple bond (alkyne), and one or more halogen atoms. These functionalities impart a unique reactivity to the molecules, making them valuable intermediates in organic synthesis. acs.org
The presence of both a nucleophilic triple bond and an electrophilic carbon-halogen bond, along with the π-system of the double bond, allows for a diverse range of chemical transformations. Halogenated alkenynes can participate in a variety of reactions, including:
Cross-coupling reactions: The carbon-halogen bond can be readily utilized in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. acs.org This is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures.
Nucleophilic additions: The electron-rich alkyne can undergo nucleophilic attack, leading to the formation of functionalized alkenes. acs.org
Cycloaddition reactions: The conjugated enyne system can participate in cycloaddition reactions, providing access to cyclic and heterocyclic compounds.
Elimination reactions: The presence of a halogen allows for elimination reactions to form cumulenes or other unsaturated systems. masterorganicchemistry.com
The versatility of halogenated alkenynes makes them powerful building blocks for the synthesis of a wide array of organic molecules, including natural products, pharmaceuticals, and advanced materials. fastercapital.com
The Unique Structural Features and Academic Relevance of 5 Chloro 5 Methylhex 1 En 3 Yne
5-Chloro-5-methylhex-1-en-3-yne is a specific halogenated alkenyne with the chemical formula C₇H₉Cl. nih.gov Its structure is characterized by a six-carbon chain containing a terminal vinyl group (a double bond between carbons 1 and 2), a triple bond between carbons 3 and 4, and a chlorine atom and two methyl groups attached to carbon 5.
The key structural features that contribute to its academic relevance include:
A conjugated enyne system: The alternating double and triple bonds create a conjugated π-system, influencing the molecule's electronic properties and reactivity.
A tertiary alkyl halide: The chlorine atom is attached to a tertiary carbon, which affects the rates and mechanisms of nucleophilic substitution and elimination reactions.
Chirality: Although not explicitly stated in all contexts, if the substitution at carbon 5 were different, it could be a chiral center, leading to the existence of enantiomers with potentially distinct biological activities.
These features make this compound a subject of interest for studying reaction mechanisms, developing new synthetic methodologies, and as a potential precursor to more complex target molecules.
Below is a table summarizing some of the key computed properties of this compound:
| Property | Value |
| Molecular Formula | C₇H₉Cl |
| Molecular Weight | 128.60 g/mol nih.gov |
| IUPAC Name | This compound nih.gov |
| CAS Number | 819-44-3 nih.gov |
| Canonical SMILES | CC(C)(C#CC=C)Cl nih.gov |
| InChIKey | MCXPOGYVVMJKMP-UHFFFAOYSA-N nih.gov |
Overview of Current Research Trajectories and Scholarly Gaps Concerning 5 Chloro 5 Methylhex 1 En 3 Yne
Retrosynthetic Analysis of this compound
A retrosynthetic analysis of the target molecule, this compound, logically deconstructs the molecule to identify plausible starting materials. The core structure is a conjugated 1,3-enyne, a motif commonly assembled via carbon-carbon bond-forming reactions that couple an sp²-hybridized carbon (from a vinyl group) and an sp-hybridized carbon (from an alkyne).
The primary disconnection is the C-C single bond between the alkene and alkyne moieties (C2-C3). This bond formation is characteristic of powerful cross-coupling reactions, such as the Sonogashira coupling. This leads to two potential precursor pairs:
Route A: A vinyl halide (e.g., vinyl bromide or iodide) and a terminal alkyne (3-chloro-3-methylbut-1-yne).
Route B: A vinyl-containing organometallic reagent and a halogenated alkyne.
A further disconnection of the tertiary chloride at C5 suggests its formation from a corresponding tertiary alcohol, 5-methylhex-1-en-3-yn-5-ol. This precursor is often more stable and synthetically accessible. The alcohol can be derived from the coupling of a vinyl nucleophile or electrophile with 2-methylbut-3-yn-2-ol, a readily available starting material. This latter approach, involving the coupling first and then functional group interconversion (hydroxyl to chloride), is often more practical.
Development of Novel and Efficient Synthetic Routes to this compound
The synthesis of 1,3-enynes is a focal point of organic chemistry due to their presence in biologically active compounds and their utility as synthetic intermediates. nih.govacs.org Modern synthetic routes have largely moved towards transition metal-catalyzed cross-coupling reactions for their efficiency and selectivity. rsc.org
Transition Metal-Catalyzed Coupling Strategies for En-yne Formationnih.govrsc.orgresearchgate.net
The direct coupling of alkynes is a powerful and attractive method for preparing 1,3-enynes. nih.govrsc.org A significant challenge in such reactions is controlling the regio- and stereoselectivity to obtain the desired isomer. nih.govbohrium.com Various transition metals, including palladium, copper, and gold, have been employed to catalyze these transformations, each with distinct mechanisms and applications.
The palladium-catalyzed Sonogashira cross-coupling reaction is a cornerstone for the synthesis of conjugated enynes. nih.govmdpi.com It typically involves the coupling of a vinyl halide with a terminal alkyne, co-catalyzed by a copper(I) salt. mdpi.com This method is highly efficient for forming C(sp²)-C(sp) bonds and has been instrumental in the synthesis of natural products, pharmaceuticals, and advanced materials. nih.govacs.org
The catalytic cycle is understood to involve the oxidative addition of the vinyl halide to a Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper co-catalyst) and subsequent reductive elimination to yield the 1,3-enyne product and regenerate the Pd(0) catalyst.
Recent advancements have focused on developing copper-free Sonogashira protocols to circumvent the formation of undesired alkyne homocoupling (Glaser coupling) byproducts. organic-chemistry.org Some modern catalyst systems are effective at room temperature and tolerate a wide variety of functional groups. organic-chemistry.org For instance, a palladium(II) complex with N,N-dimethylethanolamine has been shown to catalyze the coupling of bromostyrenes and alkynes efficiently without a copper co-catalyst or additional ligands, importantly retaining the stereochemistry of the vinyl bromide. organic-chemistry.org
Table 1: Selected Palladium-Catalyzed Systems for En-yne Synthesis
| Catalyst System | Substrates | Key Features | Reference |
| Pd(0) complex, Cu(I) co-catalyst | Vinyl/Aryl Halides, Terminal Alkynes | The classic and most prevalent method for Sonogashira coupling. | mdpi.com |
| Pd(OAc)₂, NHC Ligand | α,β-Unsaturated Triazine Esters, Terminal Alkynes | Base and phosphine (B1218219) ligand-free conditions for synthesis of cross-conjugated enynones. | nih.gov |
| Pd(II)-N,N-dimethylethanolamine complex | (E)- or (Z)-Bromostyrenes, Alkynes | Copper- and ligand-free system; operates at room temperature with retention of configuration. | organic-chemistry.org |
Copper-catalyzed reactions have emerged as a powerful, palladium-free alternative for the synthesis of 1,3-enynes. nih.govorganic-chemistry.org These methods typically facilitate the cross-coupling of vinyl iodides with terminal acetylenes under mild conditions. acs.orgorganic-chemistry.org The protocols are valued for their high yields, tolerance of diverse functional groups, and avoidance of expensive palladium catalysts. acs.orgnih.gov
A common catalytic system involves a copper(I) source, such as copper(I) iodide (CuI) or a pre-formed complex like [Cu(bipy)PPh₃Br], in the presence of a base like K₂CO₃ or Cs₂CO₃. acs.orgorganic-chemistry.org These reactions have been shown to proceed with high stereoselectivity, retaining the configuration of the starting vinyl iodide in the final enyne product. acs.org The versatility of copper catalysis allows for the coupling of a broad range of aryl and alkyl acetylenes with various vinyl iodides. organic-chemistry.org
Table 2: Representative Copper-Catalyzed Systems for En-yne Synthesis
| Catalyst System | Base | Key Features | Reference |
| [Cu(bipy)PPh₃Br] | K₂CO₃ | Effective for a wide range of aryl acetylenes and vinyl iodides; retains stereochemistry. | acs.orgorganic-chemistry.org |
| [Cu(phen)(PPh₃)₂]NO₃ | Cs₂CO₃ | Recommended for more challenging substrates, particularly (E)-alkenes. | acs.orgorganic-chemistry.org |
| CuBr (ligand-free) | Not specified | Used in 1,4-boroprotonation of 2-trifluoromethyl-1,3-enynes. | rsc.org |
Gold catalysis has become a prominent tool in modern organic synthesis, particularly for reactions involving alkynes. acs.org Unlike palladium and copper, which are primarily used in cross-coupling reactions to form the enyne backbone, gold catalysts excel at activating the alkyne moiety of a pre-formed enyne towards nucleophilic attack. acs.orgbeilstein-journals.org
In the context of 1,n-enynes, gold(I) complexes typically catalyze intramolecular cycloisomerization or rearrangement reactions. acs.orgacs.org The process begins with the coordination of the gold(I) cation to the alkyne, rendering it highly electrophilic. The tethered alkene can then act as an intramolecular nucleophile, attacking the activated alkyne. This often leads to the formation of cyclopropyl (B3062369) gold-carbene intermediates, which can then undergo a variety of skeletal rearrangements to produce complex cyclic and bicyclic structures. acs.orgacs.org Therefore, while gold catalysis is a powerful method for synthesizing complex analogues from this compound, it is not a standard method for the direct construction of the linear enyne itself via coupling.
Stereoselective and Enantioselective Synthesis of Chiral this compound and its Precursorsacs.orgnih.govorganic-chemistry.orgnih.govbeilstein-journals.orgacs.orgrsc.org
The target molecule, this compound, possesses a stereogenic center at the C5 position, where the chloro group and methyl group are attached. The synthesis of a single enantiomer of this chiral molecule requires a stereoselective or enantioselective approach. ethz.ch
There are several established strategies to achieve this:
Chiral Pool Synthesis: This approach utilizes an enantiomerically pure starting material that already contains the desired stereocenter. ethz.ch For the synthesis of chiral this compound, one could start with enantiopure 2-methylbut-3-yn-2-ol. This chiral propargyl alcohol can be coupled with a vinyl partner using palladium or copper catalysis. The resulting chiral alcohol, 5-methylhex-1-en-3-yn-5-ol, can then be converted to the target chloride. This conversion (e.g., using thionyl chloride or Appel reaction conditions) must be carefully controlled to proceed with either predictable inversion or retention of configuration at the C5 center.
Chiral Auxiliaries: An enantiopure auxiliary can be temporarily attached to a precursor to direct the stereochemical outcome of a key bond-forming reaction, and is subsequently removed. ethz.ch
Asymmetric Catalysis: A chiral catalyst is used to create the stereocenter from a prochiral substrate. ethz.chresearchgate.net While direct asymmetric chlorination of an enyne precursor is challenging, an enantioselective reduction of a corresponding ketone (5-methylhex-1-en-3-yn-5-one) using a chiral reducing agent or catalyst could produce the chiral alcohol precursor in high enantiomeric excess.
Furthermore, the geometry of the double bond in the enyne product is determined by the geometry of the vinyl precursor. Studies on both Sonogashira and copper-catalyzed couplings have demonstrated that these reactions proceed with high fidelity, retaining the (E) or (Z) configuration of the starting vinyl halide in the product. acs.orgorganic-chemistry.org This provides excellent stereocontrol over the alkene portion of the molecule.
Radical-Mediated Halogenation and Functionalization Pathways
The synthesis of chloroalkenynes such as this compound can be approached through radical-mediated pathways, which offer an alternative to traditional electrophilic addition reactions. These reactions typically proceed via a free-radical chain mechanism involving initiation, propagation, and termination steps. wikipedia.orgchadsprep.com For a substrate like 5-methylhex-1-en-3-yne, the reaction would likely be initiated by the homolytic cleavage of a chlorine source, often under UV irradiation or with a chemical initiator. wikipedia.orgmasterorganicchemistry.com
A common reagent for such transformations is N-Chlorosuccinimide (NCS). organic-chemistry.org In a hypothetical radical pathway, a chlorine radical (Cl•) generated from a source like NCS would add to the alkyne triple bond. youtube.com The regioselectivity of this addition is a key consideration. The chlorine radical would add to the triple bond in a way that generates the most stable radical intermediate. For the enyne substrate, addition to the C4 carbon would produce a vinyl radical at C3, which could be stabilized by the adjacent double bond. Conversely, addition to the C3 carbon would generate a radical at C4, adjacent to the tertiary carbon center.
Propagation Steps:
Initiation: A radical initiator or UV light generates a chlorine radical from a source like Cl₂ or NCS.
Propagation Step 1: The chlorine radical adds to the alkyne moiety of 5-methylhex-1-en-3-yne.
Propagation Step 2: The resulting vinyl radical intermediate abstracts a chlorine atom from another molecule of the chlorine source (e.g., NCS) to form the final product, this compound, and regenerate a chlorine radical to continue the chain. chadsprep.com
A competing reaction is allylic halogenation at the methyl groups or the C2 position. However, conditions can often be tuned to favor addition across the triple bond. The use of radical pathways is particularly notable in the anti-Markovnikov addition of HBr across alkynes, demonstrating that radical mechanisms can provide alternative regioselectivity compared to ionic pathways. libretexts.org While less common for chlorination, the principles remain a viable synthetic consideration. masterorganicchemistry.com A study on the photoinduced chloroamination of allenes using NCS highlighted the generation of a nitrogen-centered radical that triggers cyclization, followed by chlorination from NCS, showcasing the dual role of NCS as both an activator and a halogen source in radical cascades. nih.gov
Chemoenzymatic Synthesis and Biocatalysis for Halogenated Alkenynes
The application of enzymes in halogenation offers unparalleled selectivity under mild conditions. manchester.ac.uk While the direct enzymatic synthesis of this compound has not been documented, recent breakthroughs have demonstrated the feasibility of halogenating terminal alkynes using biocatalysts. The most significant advance is the discovery of JamD, a flavin-dependent halogenase (FDH) from the jamaicamide biosynthetic pathway. nih.govnih.gov
JamD is the first enzyme confirmed to catalyze the halogenation of a terminal alkyne. nih.govacs.org It exhibits a remarkable degree of chemoselectivity, specifically targeting the terminal C-H bond of an alkyne over other potentially reactive sites, such as aromatic rings. nih.govchembites.org This specificity makes it a highly promising tool for the synthesis of complex haloalkyne natural products and their analogues.
Key findings regarding JamD's catalytic activity include:
Halide Specificity: JamD has been shown to effectively catalyze bromination and iodination when supplied with the corresponding halide salts (KBr, KI). However, chlorination activity was not observed when NaCl was used as the chloride source. nih.gov
Substrate Scope: The enzyme displays a broad substrate tolerance, accepting a variety of simple and complex terminal alkynes. nih.govacs.org It did not, however, show activity on internal alkynes or terminal alkenes, highlighting its specific preference for terminal alkynes. nih.gov
The discovery of JamD and a related family of FDHs from marine cyanobacteria opens a new frontier in the biocatalytic production of halogenated alkynes. nih.govchembites.org While current examples are limited to bromo- and iodoalkynes, the potential for enzyme engineering to alter halide specificity is an active area of research. digitellinc.com Such efforts could one day lead to engineered halogenases capable of producing chloroalkenynes like this compound.
Table 1: Observed Activity of Alkynyl Halogenase JamD
| Substrate Type | Halide Source | Reaction Observed | Product Type |
|---|---|---|---|
| Terminal Alkyne | Potassium Bromide (KBr) | Yes | Bromoalkyne |
| Terminal Alkyne | Potassium Iodide (KI) | Yes | Iodoalkyne |
| Terminal Alkyne | Sodium Chloride (NaCl) | No | N/A |
| Internal Alkyne | KBr | No | N/A |
| Terminal Alkene | KBr | No | N/A |
Optimization of Reaction Conditions and Process Intensification for this compound Production
Solvent Effects and Reaction Kinetics
The choice of solvent can profoundly influence the rate and selectivity of chemical reactions, including the synthesis of haloalkenynes. chemrxiv.org Solvent effects are largely determined by the relative stabilization of the reactants and the transition state. ajgreenchem.com For the synthesis of this compound, the mechanism of chlorination (e.g., electrophilic addition vs. radical-mediated) dictates the optimal solvent properties.
For an Electrophilic Addition Pathway: This mechanism likely involves the formation of a charged intermediate, such as a bridged chloronium ion or a vinyl cation. masterorganicchemistry.com According to the Hughes-Ingold rules, reactions that generate charge in the transition state are accelerated in polar solvents. Therefore, using polar protic solvents (like acetic acid) or polar aprotic solvents (like acetonitrile) would be expected to stabilize the charged transition state, thereby increasing the reaction rate compared to nonpolar solvents (like hexane). Studies on the bromination of alkynes in methanol (B129727) have shown a kinetic solvent isotope effect, indicating specific electrophilic solvation of the incipient halide anion, which supports the role of polar solvents in stabilizing charged species in the rate-determining step. osti.gov
For a Radical Pathway: The effect of solvents on radical reactions is often less pronounced than in ionic reactions. chemrxiv.org However, solvents can still influence rates through polarity effects or by participating in the reaction (e.g., hydrogen abstraction). For a non-polar reactant and a radical abstracting species, the solvent effect is generally small. If the transition state has some polar character, polar solvents might offer modest rate enhancements. chemrxiv.org
The reaction rate's dependence on reactant concentrations (reaction kinetics) for alkyne halogenation is typically first-order with respect to the alkyne and first-order with respect to the halogen, although more complex kinetics can arise. masterorganicchemistry.com Kinetic studies have shown that alkenes react significantly faster (by factors of 10³ to 10⁵) than structurally similar alkynes with Br₂ and Cl₂, which is attributed to the higher electronegativity of sp-hybridized carbons making the alkyne π-bonds less nucleophilic. masterorganicchemistry.com
Table 2: Theoretical Influence of Solvent Properties on Reaction Rate for Alkyne Chlorination
| Reaction Pathway | Transition State Character | Solvent Polarity | Expected Effect on Rate | Example Solvents |
|---|---|---|---|---|
| Electrophilic Addition | Charged (e.g., vinyl cation) | High (Polar) | Increase | Acetic Acid, Acetonitrile |
| Electrophilic Addition | Charged (e.g., vinyl cation) | Low (Nonpolar) | Decrease | Hexane, Carbon Tetrachloride |
| Radical Addition | Largely Neutral | Low/High | Minimal to Moderate Effect | Various |
Catalyst Design and Ligand Optimization
While the direct chlorination of an alkyne may not always be catalyzed, the synthesis of its analogues frequently relies on transition-metal catalysis where ligand design is paramount. acs.org Haloalkenynes like this compound are versatile building blocks in cross-coupling reactions, and the optimization of these subsequent transformations depends critically on the catalyst and ligands used. acs.orgacs.org
Palladium- and Copper-Catalyzed Reactions: Palladium and copper complexes are workhorses in cross-coupling reactions (e.g., Sonogashira, Suzuki, Stille) where a haloalkenyne could be a coupling partner. The ligand's role is to modulate the electronic and steric environment of the metal center, which in turn controls the catalyst's activity, stability, and selectivity. nih.govuva.es
Electronic Effects: Electron-donating ligands (e.g., bulky alkylphosphines like PCy₃) can increase the electron density on the metal, promoting the oxidative addition step, which is often rate-limiting.
Steric Effects: The size of the ligand (quantified, for example, by the Tolman cone angle) influences the coordination number of the metal and can be used to favor reductive elimination or prevent catalyst decomposition pathways.
Bidentate vs. Monodentate Ligands: Bidentate ligands (e.g., BINAP, dppf) can form stable chelate rings with the metal, imparting stability and influencing the geometry of the catalytic complex, which can be crucial for achieving high enantioselectivity in asymmetric catalysis.
Gold-Catalyzed Reactions: Gold catalysts, particularly gold(I) complexes, are exceptionally effective at activating the triple bonds of alkynes toward nucleophilic attack. nih.gov The linear coordination preference of gold(I) presents a challenge for asymmetric catalysis. To overcome this, innovative ligand designs have been developed. For instance, bidentate P,N-ligands that create a tricoordinated gold(I) complex can stabilize highly reactive α-oxo gold(I) carbene intermediates, enabling transformations not possible with simpler catalysts. nih.gov
Table 3: Common Ligand Classes and Their Roles in Catalysis with Alkyne Substrates
| Ligand Class | Example | Metal | Primary Role/Effect |
|---|---|---|---|
| Monodentate Phosphines | Triphenylphosphine (PPh₃), Tricyclohexylphosphine (PCy₃) | Pd, Cu, Au | Tune steric/electronic properties, enhance stability and activity. |
| Bidentate Phosphines | dppf, BINAP, Xantphos | Pd, Cu | Enhance stability via chelation, control geometry for selectivity. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Au, Pd | Strong σ-donors, form highly stable and active catalysts. |
| Bipyridines / Phenanthrolines | bipy, phen | Pd, Cu | Stabilize catalyst, can participate in cooperative catalysis. |
Investigation of the Chemical Reactivity of the En-yne Moiety in this compound
The conjugated system of a double bond and a triple bond in this compound is the primary site for a range of chemical reactions. The interplay between the alkene and alkyne functionalities, influenced by the electron-withdrawing nature of the chlorine atom and the steric and electronic effects of the methyl groups, dictates the compound's reactivity profile.
Electrophilic Additions to the Double and Triple Bonds
The π-bonds of the en-yne system in this compound are susceptible to electrophilic attack. The reaction with electrophiles, such as hydrogen halides (HX) or halogens (X₂), can proceed via different pathways, leading to a mixture of products. The regioselectivity of these additions is governed by the stability of the resulting carbocationic intermediates. libretexts.orgopenochem.org
In the case of conjugated dienes, electrophilic addition can result in both 1,2- and 1,4-addition products. libretexts.org This principle extends to conjugated en-ynes. Protonation of the double bond in this compound would lead to a secondary carbocation, whereas protonation of the terminal carbon of the double bond would generate a more stable allylic carbocation. According to Markovnikov's rule, the electrophile (e.g., H⁺ from HBr) will add to the carbon atom that has the greater number of hydrogen atoms, leading to the formation of the most stable carbocation intermediate. libretexts.orgyoutube.comchemguide.co.uk For this compound, protonation at C-1 would form a secondary allylic carbocation at C-2, which is resonance-stabilized. Subsequent attack by the nucleophile (e.g., Br⁻) can occur at either C-2 (1,2-addition) or C-4 (1,4-addition).
The addition of halogens like Br₂ to conjugated dienes also yields a mixture of 1,2- and 1,4-adducts. libretexts.orgyoutube.com A similar outcome is expected for this compound, where the reaction would likely proceed through a cyclic bromonium ion intermediate.
Table 1: Predicted Products of Electrophilic Addition to this compound
| Reagent | Predicted 1,2-Addition Product | Predicted 1,4-Addition Product |
| HBr | 4-Bromo-5-chloro-5-methylhex-1-en-3-yne | 2-Bromo-5-chloro-5-methylhex-3-en-1-yne |
| Br₂ | 3,4-Dibromo-5-chloro-5-methylhex-1-en-3-yne | 1,4-Dibromo-5-chloro-5-methylhex-2-en-3-yne |
This table presents predicted products based on general principles of electrophilic addition to conjugated systems. Actual product distribution may vary based on reaction conditions.
Nucleophilic Substitution Reactions Involving the Chlorine Atom
The chlorine atom in this compound is situated at a tertiary propargylic position. This structural feature makes it susceptible to nucleophilic substitution reactions. Such reactions on tertiary alkyl halides typically proceed through an S(_N)1 mechanism, which involves the formation of a carbocation intermediate in the rate-determining step. viu.cawikipedia.orgyoutube.com The stability of this carbocation is a key factor in the reaction's feasibility.
The tertiary propargylic carbocation that would form from this compound is stabilized by both the inductive effect of the two methyl groups and by resonance with the adjacent alkyne. This resonance delocalizes the positive charge, making the carbocation relatively stable and favoring the S(_N)1 pathway.
Solvolysis , where the solvent acts as the nucleophile, is a common reaction for tertiary halides. libretexts.orgyoutube.comyoutube.com When this compound is dissolved in a polar protic solvent like water or methanol, solvolysis is expected to occur, yielding the corresponding tertiary propargylic alcohol or ether. youtube.comyoutube.com The reaction proceeds through the formation of the tertiary propargylic carbocation, which is then trapped by the solvent molecule. youtube.com
Table 2: Representative Nucleophilic Substitution Reactions on Tertiary Propargylic Halides
| Substrate | Nucleophile/Solvent | Product(s) | General Observations |
| Tertiary Propargylic Chloride | H₂O (Water) | Tertiary Propargylic Alcohol | S(_N)1 mechanism, solvolysis. youtube.comyoutube.com |
| Tertiary Propargylic Chloride | CH₃OH (Methanol) | Tertiary Propargylic Ether | S(_N)1 mechanism, solvolysis. youtube.com |
| Tertiary Propargylic Acetate | Allyltrimethylsilane | Propargylic Quaternary Carbon | Catalyzed by a squaramide catalyst and TMSOTf, proceeds via a carbocation intermediate. nih.gov |
| Tertiary Propargylic Alcohol | Indoles, Phenols, Furans | C-Alkylated Heterocycles | Acid-catalyzed substitution, regioselective attack by the most electron-rich carbon of the heterocycle. researchgate.net |
This table provides examples of nucleophilic substitution reactions on related tertiary propargylic systems to illustrate the expected reactivity of this compound.
Pericyclic Reactions (e.g., Cycloadditions, Rearrangements)
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. youtube.comnih.gov The conjugated en-yne system of this compound can participate in such reactions, most notably in cycloadditions like the Diels-Alder reaction.
In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. chemistrysteps.comkyoto-u.ac.jp While the en-yne itself can act as the 4π component, it is more common for the alkyne or alkene moiety to function as the 2π dienophile. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. libretexts.orglibretexts.orgyoutube.com In this compound, the chlorine atom has an electron-withdrawing inductive effect, which could enhance the dienophilic character of the π-systems.
Studies on Diels-Alder reactions of enyne dienophiles have shown a preference for the cycloaddition to occur at the acetylenic center. acs.org The regiochemical outcome can be influenced by remote activating groups. acs.org Intramolecular Diels-Alder reactions of conjugated enynes are also known, providing routes to complex polycyclic structures. acs.orgnih.govdocumentsdelivered.comnih.gov
Transition Metal-Catalyzed Transformations of this compound
Transition metals are powerful catalysts for a wide array of transformations involving en-ynes, enabling the construction of complex molecular architectures through processes that are often difficult to achieve with classical methods.
Intramolecular Cyclization Reactions (e.g., Enyne Cycloisomerization)
Intramolecular cyclization of en-ynes, often termed cycloisomerization, is a prominent reaction catalyzed by various transition metals, including gold, platinum, and palladium. nih.govacs.orgresearchgate.net These reactions are highly atom-economical and can generate significant molecular complexity from simple acyclic precursors.
The specific structure of this compound makes it a substrate for a 1,6-enyne cyclization if it were to undergo a reaction that extends the chain before cyclizing, or it could participate in other cyclization modes. The general mechanism for metal-catalyzed enyne cycloisomerization often involves the coordination of the metal to the alkyne, followed by nucleophilic attack of the alkene onto the activated alkyne. This can lead to various cyclic structures, depending on the metal catalyst, the substrate, and the reaction conditions. nih.govacs.orgrsc.org
Gold catalysts, particularly Au(I) complexes, have emerged as exceptionally effective catalysts for the cycloisomerization of en-ynes. nih.govacs.orgresearchgate.netnih.govacs.orgnih.gov Gold(I) is a soft, carbophilic Lewis acid that selectively activates the alkyne moiety towards intramolecular nucleophilic attack by the alkene. nih.govacs.org
For a 1,6-enyne, this cyclization typically proceeds through a 5-exo-dig or 6-endo-dig pathway. The initial cyclization leads to the formation of a bicyclic gold(I) carbene intermediate. nih.govacs.orgresearchgate.net This intermediate can then undergo various rearrangements to yield a diverse range of products. nih.govacs.orgrsc.org In the case of 1,5-enynes, gold-catalyzed cyclization can lead to bicyclo[3.1.0]hexene skeletons. researchgate.net
The presence of the tertiary chloride in this compound could influence the reaction pathway. While gold-catalyzed cyclizations are well-documented, the fate of a halide on the propargylic position during such a transformation would be a key question to investigate. It could potentially be eliminated or participate in the reaction cascade. Gold-catalyzed reactions of enynes bearing propargylic carboxylates are known to proceed via a 1,3-acyloxy migration followed by a Nazarov cyclization to form cyclopentenones. nih.gov A similar pathway could be envisioned for the chloro-substituted enyne, potentially leading to halogenated cyclic products.
Table 3: Examples of Gold-Catalyzed Enyne Cycloisomerizations
| Enyne Substrate Type | Gold Catalyst | Product Type(s) | Mechanistic Notes |
| 1,6-Enynes | [JohnPhosAu(NCMe)]SbF₆ | Exo- and Endo-type 1,3-dienes | Proceeds via a single-cleavage rearrangement of a bicyclic gold(I) carbene intermediate. nih.govacs.org |
| 1,5-Enynes containing a cyclopropane (B1198618) ring | Gold(I) catalyst | Cyclobutane-fused 1,4-cyclohexadiene, tricyclic cyclobutene, biscyclopropane, or 1,3-cyclohexadiene (B119728) derivatives | Product selectivity is controlled by ortho-substituents and temperature. rsc.org |
| 1,3-Enyne aldehydes with propargylic acetates | Au(MeCN)(JohnPhos)SbF₆ | Bicyclo[3.3.0]octenones | Cascade reaction involving 1,3-acyloxy migration, Nazarov cyclization, and aldol (B89426) addition. nih.gov |
| 1,5-Enyne derivatives | Chiral Gold(I) complex | Chiral cyclopentene (B43876) derivatives | Enantioselective cyclization followed by intermolecular nucleophilic addition. rsc.org |
This table showcases the diversity of products and pathways in gold-catalyzed enyne cycloisomerizations using various enyne substrates as illustrative examples.
Cross-Coupling Reactions Utilizing this compound as a Substrate
The presence of a vinyl C-Cl bond in a potential isomer or the tertiary C-Cl bond in this compound, along with the terminal alkyne, makes it a candidate for various cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.
The Sonogashira coupling, a palladium- and copper-catalyzed reaction, is a cornerstone for the formation of C(sp²)-C(sp) and C(sp)-C(sp) bonds. libretexts.orgorganic-chemistry.orgnih.govwikipedia.org It typically involves the coupling of a vinyl or aryl halide with a terminal alkyne. libretexts.orgorganic-chemistry.orgnih.govwikipedia.org While the tertiary chloride in this compound is generally unreactive in standard Sonogashira conditions, a potential isomerization to a vinyl chloride could open up this reaction pathway. More relevantly, the terminal alkyne of this compound could readily participate in Sonogashira couplings with various aryl or vinyl halides. libretexts.orgorganic-chemistry.orgnih.govwikipedia.org
The Negishi coupling, which utilizes a palladium or nickel catalyst to couple organozinc reagents with organic halides, offers broader scope, including the coupling of sp³-hybridized carbons. wikipedia.orgchem-station.comorganic-chemistry.org This raises the possibility of directly coupling the tertiary chloride of this compound, although such reactions with tertiary halides can be challenging due to competing elimination reactions. The reaction couples organic halides or triflates with organozinc compounds. wikipedia.org Nickel catalysts can also be employed. wikipedia.org
Table 3: Potential Cross-Coupling Reactions of this compound
| Reaction Name | Catalyst | Coupling Partner | Potential Product | Reference |
| Sonogashira Coupling | Pd(0), Cu(I) | Aryl/Vinyl Halide | Aryl/Vinyl-substituted enyne | libretexts.orgorganic-chemistry.orgnih.govwikipedia.org |
| Negishi Coupling | Pd(0) or Ni(0) | Organozinc Reagent | Alkylated or arylated enyne | wikipedia.orgchem-station.comorganic-chemistry.org |
Metathesis Reactions (e.g., Ring-Closing Metathesis)
Enyne metathesis, catalyzed by ruthenium carbene complexes, is a powerful bond reorganization reaction that transforms an alkene and an alkyne into a 1,3-diene. organic-chemistry.orgwikipedia.orgnih.govnih.gov The intramolecular version, Ring-Closing Enyne Metathesis (RCEYM), is particularly useful for synthesizing cyclic compounds. organic-chemistry.org
For this compound, an intramolecular RCEYM would lead to a six-membered ring containing a conjugated diene and a gem-dichloro-dimethyl group. The reaction is driven by the formation of the thermodynamically stable conjugated diene system. organic-chemistry.org The mechanism involves the formation of a metallacyclobutene intermediate from the reaction of the ruthenium carbene with the alkyne, followed by a ring-closing step with the alkene. wikipedia.org
The presence of the tertiary chloride might influence the catalyst's activity and stability, but ruthenium catalysts are known for their tolerance to a wide range of functional groups. organic-chemistry.org It has been demonstrated that conjugated enynes can be employed as substrates in olefin metathesis. capes.gov.br
Table 4: Expected Outcome of Ring-Closing Metathesis of this compound
| Catalyst | Reaction Type | Expected Product | Key Feature | Reference |
| Grubbs' Catalyst (1st or 2nd Gen) | Ring-Closing Enyne Metathesis (RCEYM) | 1-(1-chloro-1-methylethyl)-3-methylenecyclohexa-1,4-diene | Formation of a cyclic 1,3-diene | organic-chemistry.orgwikipedia.org |
Exploration of Radical Chemistry of this compound
The tertiary chloride in this compound is a potential handle for initiating radical reactions. Atom Transfer Radical Cyclization (ATRC) is a powerful method for constructing cyclic systems from haloalkanes. nih.gov
Upon initiation, for instance with a radical initiator like AIBN and a reducing agent like Bu₃SnH, a radical could be generated at the tertiary carbon center of this compound. This radical could then undergo an intramolecular cyclization onto the alkyne or the alkene. A 5-exo-dig cyclization onto the alkyne would lead to a five-membered ring containing a vinyl radical, which could then be quenched. Alternatively, a 6-endo-dig cyclization is also a possibility. Recent developments have described visible-light-mediated atom transfer radical cyclization of unactivated alkyl iodides, highlighting the potential for mild reaction conditions. acs.org Iron-catalyzed hydrogen atom transfer has also been shown to induce radical cyclization of 1,6-enynes. rsc.org
Selectivity Studies: Chemo-, Regio-, and Stereoselectivity in Reactions of this compound
The diverse reactivity of this compound necessitates a careful consideration of selectivity.
Chemoselectivity: In reactions involving multiple functional groups, such as the alkene, alkyne, and chloride, controlling which group reacts is paramount. For instance, in cross-coupling reactions, the choice of catalyst and reaction conditions would be critical to selectively activate either the C-Cl bond or the terminal alkyne. Similarly, in radical reactions, the conditions would need to favor radical formation at the tertiary carbon without affecting the unsaturated moieties.
Regioselectivity: In cycloaddition and cycloisomerization reactions, the orientation of the reacting partners is crucial. For example, in a [2+2+2] cycloaddition with an unsymmetrical alkyne, the regioselectivity of the addition would determine the substitution pattern on the resulting aromatic ring. The regioselectivity in metal-catalyzed reactions of unsymmetrical arynes has been shown to be influenced by ligand control. nih.govthieme-connect.de In reductive cross-coupling reactions of unsymmetrical alkynes, the use of directing groups or specific catalysts can control the regioselectivity. nih.gov
Stereoselectivity: For reactions that generate new stereocenters, controlling the stereochemical outcome is a major goal. In rhodium-catalyzed asymmetric cycloisomerizations, the use of chiral ligands can lead to the formation of one enantiomer in excess. nih.gov The stereoselectivity in such reactions is often rationalized by considering the transition state geometries. The origin of stereoselectivity in chiral N-heterocyclic carbene-catalyzed desymmetrization has been studied using DFT computations. nih.gov
Table 5: Summary of Selectivity Considerations
| Reaction Type | Selectivity Aspect | Controlling Factors |
| Cycloadditions | Regioselectivity | Catalyst, ligands, electronic and steric effects of substituents |
| Cycloisomerizations | Stereoselectivity | Chiral ligands on the metal catalyst |
| Cross-Coupling | Chemoselectivity | Catalyst system, reaction conditions |
| Radical Cyclization | Regioselectivity | Ring size preference (e.g., 5-exo vs. 6-endo), stability of radical intermediates |
Advanced Spectroscopic and Structural Elucidation Studies of 5 Chloro 5 Methylhex 1 En 3 Yne
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Stereochemical Assignment
A complete NMR spectroscopic characterization of 5-Chloro-5-methylhex-1-en-3-yne would be crucial for the unambiguous confirmation of its chemical structure. This would involve a suite of one-dimensional and multi-dimensional NMR experiments.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
While specific experimental data is not available, a hypothetical analysis using multi-dimensional NMR techniques can be proposed. A COSY (Correlation Spectroscopy) experiment would be expected to reveal the scalar couplings between the protons of the vinyl group and any potential long-range couplings.
An HSQC (Heteronuclear Single Quantum Coherence) experiment would correlate the proton signals with their directly attached carbon atoms. This would allow for the definitive assignment of the carbons in the vinyl group and the methyl groups.
The HMBC (Heteronuclear Multiple Bond Correlation) technique would be instrumental in piecing together the carbon skeleton. columbia.edu Correlations would be anticipated between the protons of the methyl groups and the quaternary carbon, as well as the adjacent sp-hybridized carbon of the alkyne. Similarly, the vinyl protons would be expected to show correlations to the sp-hybridized carbons of the alkyne, confirming the connectivity of the en-yne system.
NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of protons, which would be particularly useful if different conformations of the molecule were being investigated.
A summary of expected, though not experimentally verified, NMR data is presented below.
| Proton (¹H) | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected COSY Correlations | Expected HMBC Correlations |
| =CH₂ | 5.0 - 6.0 | m | =CH | C (alkyne) |
| =CH | 5.5 - 6.5 | m | =CH₂ | C (alkyne) |
| -CH₃ | 1.5 - 2.0 | s | - | C (quaternary), C (alkyne) |
| Carbon (¹³C) | Expected Chemical Shift (ppm) | Expected HSQC Correlation |
| C (quaternary) | 60 - 80 | None |
| C (alkyne) | 70 - 90 | None |
| C (alkyne) | 80 - 100 | None |
| =CH | 115 - 140 | =CH |
| =CH₂ | 110 - 130 | =CH₂ |
| -CH₃ | 20 - 30 | -CH₃ |
| Note: These are predicted values and require experimental verification. |
Isotopic Labeling and Advanced NMR Investigations
The use of isotopic labeling, such as the incorporation of ¹³C or ²H, could be a powerful tool for more advanced NMR investigations of this compound. For instance, selective ¹³C labeling would allow for the unambiguous assignment of carbon signals and the determination of carbon-carbon coupling constants, providing deeper insights into the electronic structure of the molecule. To date, no such isotopic labeling studies have been reported for this compound.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, would provide valuable information about the functional groups present in this compound. The characteristic vibrational frequencies of the alkyne, alkene, and carbon-chlorine bonds would be key features in the spectra.
The C≡C stretching vibration of the alkyne would be expected to appear in the range of 2100-2260 cm⁻¹. libretexts.org The C=C stretching of the vinyl group would likely be observed around 1640 cm⁻¹. The C-H stretching vibrations of the vinyl group would be anticipated at frequencies above 3000 cm⁻¹, while the C-H stretching of the methyl groups would appear just below 3000 cm⁻¹. The C-Cl stretching vibration typically occurs in the fingerprint region, between 600 and 800 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| C-H (vinyl) | Stretch | 3010 - 3095 | Medium |
| C-H (methyl) | Stretch | 2850 - 2960 | Medium-Strong |
| C≡C (alkyne) | Stretch | 2100 - 2260 | Weak-Medium |
| C=C (alkene) | Stretch | 1620 - 1680 | Medium |
| C-Cl | Stretch | 600 - 800 | Strong |
| Note: These are predicted values based on characteristic group frequencies. |
Mass Spectrometry for Fragmentation Pathway Elucidation and Accurate Mass Determination (Beyond Basic Identification)
High-resolution mass spectrometry (HRMS) would be essential for the accurate mass determination of this compound, confirming its elemental composition. lookchem.com Beyond simple identification, tandem mass spectrometry (MS/MS) experiments would be necessary to elucidate the fragmentation pathways of the molecule.
The presence of chlorine would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak (M⁺) and fragment ions, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio. Key fragmentation pathways would likely involve the loss of a chlorine radical (•Cl) or a methyl radical (•CH₃) from the molecular ion. Subsequent fragmentation could involve the cleavage of the carbon-carbon bonds adjacent to the charged center. A detailed analysis of these fragmentation patterns would provide valuable structural information.
X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives (if applicable)
To date, no X-ray crystallographic data for this compound or its derivatives has been reported. Should a suitable crystalline derivative be synthesized, single-crystal X-ray diffraction would provide the most definitive three-dimensional structural information in the solid state. This would include precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's geometry.
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration (if chiral forms are synthesized)
The this compound molecule itself is achiral. However, if a chiral center were introduced through a chemical modification, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be indispensable for determining the enantiomeric purity and absolute configuration of the resulting chiral forms. As no chiral derivatives have been reported, such studies have not been performed.
Theoretical and Computational Chemistry of 5 Chloro 5 Methylhex 1 En 3 Yne
Quantum Mechanical Studies on Electronic Structure, Bonding, and Molecular Orbitals
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Chloro-5-methylhex-1-en-3-yne, these studies reveal a complex interplay of its functional groups.
The molecular framework is built upon a carbon backbone with varied hybridization states: sp² for the vinyl carbons (C1, C2), sp for the acetylenic carbons (C3, C4), and sp³ for the tertiary carbon (C5) and the methyl carbons. jeeadv.ac.in This structure gives rise to a conjugated system of π-orbitals across the ene-yne moiety, which is electronically perturbed by the substituents on C5.
The presence of an electronegative chlorine atom at C5 induces a significant dipole moment, polarizing the C5-Cl bond and drawing electron density away from the carbon atom. Conversely, the two methyl groups at the same position act as weak electron-donating groups through hyperconjugation. This electronic push-pull effect at the tertiary center influences the reactivity of the entire molecule.
Frontier molecular orbital (FMO) theory is crucial for predicting chemical reactivity. For this compound, the Highest Occupied Molecular Orbital (HOMO) is expected to be primarily localized on the π-system of the double and triple bonds, representing the most available electrons for reaction with electrophiles. The Lowest Unoccupied Molecular Orbital (LUMO) would be the corresponding π* antibonding orbital, which is the primary site for attack by nucleophiles. The chlorine atom's lone pair electrons will also form high-energy occupied orbitals that can influence the molecule's electronic behavior. rsc.org
Table 1: Hypothetical Frontier and Key Molecular Orbitals for this compound This table is illustrative and based on general principles of quantum chemistry. Actual energy levels and compositions would be determined by specific calculations.
| Orbital | Type | Primary Character | Expected Role in Reactivity |
|---|---|---|---|
| LUMO+1 | σ | C5-Cl antibonding | Acceptor in substitution reactions |
| LUMO | π | C1=C2 and C3≡C4 antibonding | Site for nucleophilic attack/cycloadditions |
| HOMO | π | C1=C2 and C3≡C4 bonding | Site for electrophilic attack/cycloadditions |
| HOMO-1 | n | Chlorine lone pair | Potential nucleophilic center |
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation and Transition State Characterization
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the thermodynamics and kinetics of chemical reactions. nih.govmdpi.com For this compound, DFT calculations can elucidate the mechanisms of its potential transformations by mapping the potential energy surface and identifying the structures of reactants, intermediates, transition states, and products. acs.orgyoutube.com
Plausible reaction pathways for this molecule include:
Nucleophilic Substitution: The tertiary chloride at C5 suggests a propensity for S_N1-type reactions. The departure of the chloride ion would yield a tertiary carbocation stabilized by resonance with the adjacent alkyne. DFT can be used to calculate the energy barrier for this dissociation and characterize the geometry and stability of the resulting vinylic-allenic carbocation intermediate. nih.gov
Electrophilic Addition: The electron-rich double and triple bonds are susceptible to electrophilic attack. For example, hydrohalogenation (addition of HX) could occur at either the alkene or the alkyne. libretexts.orgmasterorganicchemistry.com DFT calculations can predict the regioselectivity of these additions by comparing the stabilities of the possible carbocation intermediates, thus verifying Markovnikov's rule. masterorganicchemistry.com
Cycloaddition Reactions: The conjugated enyne system is a potential substrate for pericyclic reactions, such as the Diels-Alder reaction, where it could act as the diene component. wikipedia.org DFT is adept at modeling the concerted transition states of such reactions.
A hypothetical reaction coordinate for an S_N1 reaction with a nucleophile (Nu⁻) is presented below. DFT would be used to compute the relative energies of each species along this path.
Table 2: Hypothetical DFT-Calculated Relative Energies for an S_N1 Reaction Pathway This table presents a conceptual reaction profile. Values are for illustrative purposes.
| Species | Description | Hypothetical Relative Energy (kcal/mol) |
|---|---|---|
| Reactant + Nu⁻ | Initial state | 0.0 |
| TS1 | Transition state for C-Cl bond cleavage | +20.5 |
| Intermediate + Cl⁻ + Nu⁻ | Tertiary carbocation | +15.2 |
| TS2 | Transition state for nucleophile attack | +17.8 |
| Product + Cl⁻ | Final substituted product | -10.0 |
Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction
While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations offer insight into its dynamic behavior. anu.edu.aursc.org By simulating the motions of atoms over time, MD can explore the conformational landscape of flexible molecules, which is crucial for understanding their physical properties and reactivity. rsc.orgnih.gov
For this compound, the most significant degree of freedom is the rotation around the C2-C3 single bond, which connects the vinyl and propargyl fragments. MD simulations, employing a suitable classical force field (e.g., GAFF, OPLS), can map the potential energy surface as a function of the C1-C2-C3-C4 dihedral angle. anu.edu.au These simulations would reveal the most stable conformers and the energy barriers to their interconversion. The relative populations of these conformers can impact which face of the π-system is more accessible for a reaction, thereby influencing stereochemical outcomes.
Table 3: Hypothetical Conformational Analysis from a Molecular Dynamics Simulation This table illustrates potential results from an MD simulation at a standard temperature.
| Conformer | C1-C2-C3-C4 Dihedral Angle Range | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|---|
| Anti-periplanar | 150° to 180° | 0.0 | ~75% |
| Syn-periplanar | 0° to 30° | 2.5 | ~2% |
| Gauche | 45° to 75° | 1.2 | ~23% |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is an invaluable tool for predicting spectroscopic data, which aids in the identification and structural elucidation of unknown compounds.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of DFT. researchgate.netnih.gov By calculating the magnetic shielding tensors of each nucleus, one can obtain chemical shifts that often show excellent agreement with experimental values, especially when relativistic effects are considered for heavier atoms like chlorine. researchgate.netmodgraph.co.uk For this compound, predictions would account for the deshielding effect of the electronegative chlorine on the nearby methyl and C5 protons and carbons, as well as the characteristic shifts for vinyl and alkynyl groups. libretexts.orglibretexts.org
Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) Values are estimated based on typical ranges and substituent effects. Reference: TMS.
| Atom Position | Hypothetical ¹³C Shift (ppm) | Attached Protons | Hypothetical ¹H Shift (ppm) |
|---|---|---|---|
| C1 (CH₂) | ~120 | H1 | ~5.3 - 5.5 |
| C2 (CH) | ~135 | H2 | ~5.8 - 6.1 |
| C3 (C≡) | ~85 | - | - |
| C4 (≡C) | ~90 | - | - |
| C5 (C-Cl) | ~70 | - | - |
| C6/C7 (CH₃) | ~30 | H6/H7 | ~1.8 |
Vibrational Frequencies: DFT calculations can also predict the vibrational spectrum (IR and Raman) of a molecule. libretexts.org This involves calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). The resulting frequencies correspond to specific bond stretches, bends, and torsions. For this compound, characteristic peaks would include the C=C stretch, the C≡C stretch (often weak in IR for internal alkynes), C-H stretches for both sp² and sp³ carbons, and a C-Cl stretch in the fingerprint region. orgchemboulder.comacs.org
Table 5: Hypothetical Predicted Key Vibrational Frequencies (cm⁻¹) This table is illustrative and based on characteristic group frequencies.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| C-H stretch (sp²) | 3100 - 3020 | Medium |
| C-H stretch (sp³) | 3000 - 2850 | Strong |
| C≡C stretch | 2260 - 2100 | Weak to Medium |
| C=C stretch | 1680 - 1620 | Medium |
| C-Cl stretch | 800 - 600 | Strong |
Computational Exploration of Novel Reaction Pathways and Catalytic Cycles Involving this compound
Beyond analyzing known reaction types, computational chemistry is a powerful tool for the discovery of novel transformations. rsc.org The unique combination of functional groups in this compound makes it an interesting substrate for exploring new catalytic cycles.
For instance, the tertiary C-Cl bond is a prime handle for transition-metal-catalyzed cross-coupling reactions. One could computationally design a catalytic cycle, for example, using a Palladium(0) catalyst. DFT calculations could model the key steps of such a hypothetical cycle: youtube.comyoutube.com
Oxidative Addition: The Pd(0) catalyst inserts into the C5-Cl bond to form an Alkyl-Pd(II)-Cl complex.
Transmetalation: A second reagent, such as an organoboron compound (in a Suzuki-type coupling), exchanges its organic group with the chloride on the palladium center. acs.org
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming a new C-C bond at the C5 position and regenerating the Pd(0) catalyst. youtube.com
Computational exploration could screen different ligands on the palladium catalyst to optimize reaction barriers or investigate competing pathways, such as intramolecular cyclization (carbopalladation) involving the alkene or alkyne moieties. This predictive power accelerates the discovery of new synthetic methods, saving significant experimental time and resources.
Applications of 5 Chloro 5 Methylhex 1 En 3 Yne in Advanced Organic Synthesis and Materials Science
5-Chloro-5-methylhex-1-en-3-yne as a Versatile Building Block in the Synthesis of Complex Organic Molecules
The combination of a conjugated enyne system and a reactive chloride atom makes this compound a potentially valuable building block for the construction of intricate molecular architectures.
Precursor to Structurally Diverse Carbo- and Heterocyclic Compounds
The vinyl and alkynyl groups of this compound can participate in a range of cycloaddition reactions to form various cyclic systems. For instance, the conjugated diene-like character of the enyne moiety could allow it to act as a partner in Diels-Alder reactions, leading to the formation of substituted cyclohexene (B86901) derivatives. wikipedia.org Furthermore, transition-metal-catalyzed hydroarylation of the alkyne functionality offers a pathway to various arylalkenes, which can be precursors to heterocyclic compounds. rsc.org The synthesis of unsaturated N-heterocycles can also be envisioned through cycloadditions of aziridines with the alkyne portion of the molecule. acs.org
The presence of the tertiary chloride introduces another point of reactivity. Nucleophilic substitution of the chloride could precede or follow cyclization reactions, allowing for the introduction of a wide array of functional groups. This dual reactivity of the enyne and the alkyl chloride moieties presents a powerful tool for the synthesis of complex carbo- and heterocyclic scaffolds.
Intermediate in Cascade and Domino Reactions
Cascade reactions, also known as domino or tandem reactions, are highly efficient processes that involve at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one. wikipedia.org The structure of this compound is well-suited for initiating such sequences.
A potential cascade could be initiated by a transition-metal-catalyzed cyclization of the enyne system. For example, cobalt-catalyzed cyclization of 1,6-enynes with aldehydes has been shown to produce functionalized pyrrolidines and dihydrofurans. acs.orgacs.org A similar transformation with this compound could lead to complex heterocyclic products in a single step. The chloride atom could also participate in the cascade, for instance, by being eliminated to form a new double bond that could then take part in a subsequent cyclization. The design and execution of such cascade reactions can lead to a significant increase in molecular complexity from a relatively simple starting material. nih.gov
Potential Applications in Advanced Polymer Chemistry and Materials Science
The unsaturation present in this compound suggests its potential utility in the development of novel polymers and functional materials.
Monomer for Specialty Polymers with Tailored Properties
The vinyl group of this compound makes it a candidate for polymerization reactions. Vinyl-functional silicones, for example, are used in addition-cure systems to form elastomers. gelest.com Similarly, the polymerization of this compound could lead to specialty polymers with unique properties conferred by the pendent chloro-alkynyl side chains. These side chains could be further modified post-polymerization to introduce a variety of functionalities, allowing for the tailoring of the polymer's physical and chemical properties.
The alkyne group could also be involved in polymerization, for instance, through metathesis or other transition-metal-catalyzed polymerization methods, potentially leading to conjugated polymers with interesting electronic properties.
Integration into Functional Materials (e.g., Optoelectronic Devices, Sensing Platforms)
Organic materials are increasingly being investigated for their applications in electronic and optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics. youtube.com The conjugated enyne system within this compound could, in principle, be incorporated into larger conjugated systems used in such devices. The reactivity of the chloro and alkynyl groups provides handles for attaching the molecule to other components of a functional material.
Furthermore, the potential for this molecule to be integrated into sensing platforms exists. For example, the interaction of the alkyne with certain metal ions or other analytes could lead to a detectable change in the molecule's optical or electronic properties, forming the basis of a chemical sensor. The ability to functionalize the molecule via the chloride or alkyne allows for its attachment to surfaces or integration into polymer matrices for sensor development.
Role in Catalyst and Ligand Design
The design of catalysts and ligands is crucial for the advancement of chemical synthesis. acs.org The structure of this compound offers possibilities for its use in this field.
The alkyne and vinyl groups can coordinate to transition metals, making the molecule a potential ligand for various catalytic transformations. The chloride atom could also play a role in the ligand's coordination to a metal center. For example, rhodium complexes with phosphine (B1218219) ligands containing other functional groups have been shown to be effective catalysts for reactions like alkyne hydrosilylation. mdpi.com By analogy, ligands derived from this compound could be synthesized and their catalytic activity explored.
Moreover, the functional groups on this molecule allow for it to be incorporated into larger, more complex ligand scaffolds. The ability to tune the steric and electronic properties of a ligand is key to controlling the outcome of a catalytic reaction, and the versatile reactivity of this compound could be exploited for this purpose. For instance, ligand-controlled divergent C-H functionalization of aldehydes with enynes has been demonstrated with cobalt catalysts, highlighting the importance of the ligand in directing the reaction pathway. acs.orgacs.org
Future Research Directions and Challenges in the Study of 5 Chloro 5 Methylhex 1 En 3 Yne
Development of More Sustainable and Environmentally Benign Synthetic Methods
The pursuit of green chemistry is a paramount objective in modern organic synthesis. Future research on 5-Chloro-5-methylhex-1-en-3-yne will undoubtedly focus on developing more sustainable and environmentally friendly synthetic protocols. Traditional methods for the synthesis of haloalkynes often rely on strong bases and halogenating agents, which can generate significant waste. acs.org Inspired by the need for greener alternatives, research efforts are anticipated to move towards catalytic and more atom-economical approaches.
One promising direction is the use of milder, base-mediated reactions. For instance, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an activator for the reaction of terminal alkynes with N-haloimides has been reported as a facile and efficient method for the synthesis of 1-haloalkynes under mild, metal-free conditions. rsc.org Adapting such methods for the synthesis of this compound could significantly reduce the environmental impact.
Furthermore, the development of catalytic methods using earth-abundant metals would be a significant advancement. While palladium catalysis is well-established for the synthesis of enynes, organic-chemistry.org the exploration of iron, copper, or other less precious metals as catalysts could lead to more cost-effective and sustainable processes. The use of water as a solvent, where feasible, would also contribute to the green credentials of the synthesis. organic-chemistry.org
A comparative analysis of potential green synthetic routes is presented in the table below:
| Synthetic Approach | Potential Advantages | Key Challenges |
| DBU-mediated Halogenation | Metal-free, mild conditions, short reaction times. rsc.org | Substrate scope and regioselectivity for complex molecules. |
| Earth-Abundant Metal Catalysis | Cost-effective, reduced toxicity compared to precious metals. | Catalyst efficiency, stability, and turnover numbers. |
| Aqueous Phase Synthesis | Environmentally benign solvent, potential for simplified work-up. organic-chemistry.org | Solubility of organic substrates, catalyst stability in water. |
Exploration of Previously Undiscovered Reactivity Modes and Transformations
The conjugated enyne system in this compound, coupled with the tertiary chloride, suggests a rich and largely unexplored reactivity landscape. Future research will likely focus on uncovering novel transformations that leverage this unique structural motif.
The alkyne functionality is known to participate in a variety of reactions, including electrophilic and nucleophilic additions, as well as cycloadditions. numberanalytics.com The presence of the vinyl group in conjugation with the alkyne can lead to complex and interesting reactivity, such as in enyne metathesis, which is a powerful tool for carbon-carbon bond formation. acs.org The influence of the tertiary chloro-substituted carbon on these reactions is a key area for investigation.
Moreover, the tertiary chloride at a propargylic position is a reactive handle for nucleophilic substitution and elimination reactions. The interplay between the reactivity of the enyne system and the alkyl chloride could lead to novel tandem reactions, where a single synthetic operation results in the formation of multiple new bonds and a significant increase in molecular complexity. For example, a reaction initiated at the chloro-group could trigger a subsequent cyclization or rearrangement involving the enyne moiety.
Potential areas of exploration for novel reactivity include:
Tandem Reactions: Designing one-pot sequences that exploit the dual reactivity of the chloroalkyne and the enyne.
Cycloaddition Reactions: Investigating the participation of the enyne in various pericyclic reactions to construct complex cyclic and polycyclic systems. numberanalytics.com
Radical Reactions: Exploring the addition of radicals to the enyne system, which is a valuable method for C-C bond formation. nih.gov
Advancements in Asymmetric Synthesis Towards Enantiopure this compound Derivatives
The carbon atom bearing the chloro and methyl groups in this compound is a stereocenter. The synthesis of this compound in an enantiomerically pure form is a significant challenge and a crucial goal for its potential applications in areas such as medicinal chemistry and materials science, where stereochemistry often dictates biological activity or material properties.
Future research will focus on developing catalytic asymmetric methods to access enantiopure or enantioenriched derivatives of this compound. Several strategies can be envisioned:
Asymmetric Propargylation: Significant progress has been made in the asymmetric propargylation of aldehydes and ketones to produce chiral secondary and tertiary homopropargylic alcohols. mdpi.com Adapting these methods, or developing new ones, for the enantioselective introduction of the propargylic chloride is a key research direction. This could involve the use of chiral catalysts, such as those based on nickel/pybox complexes, which have been successful in the asymmetric cross-coupling of racemic propargylic halides. nih.gov
Kinetic Resolution: If a racemic mixture of this compound can be synthesized, a kinetic resolution approach could be employed to separate the enantiomers. This would involve reacting the racemate with a chiral reagent or catalyst that reacts preferentially with one enantiomer, leaving the other unreacted and in high enantiomeric excess.
Catalytic Asymmetric Addition to Aldehydes: The synthesis of chiral propargylic alcohols through the catalytic asymmetric addition of alkynes to aldehydes is a well-established field. nih.gov These chiral alcohols could then be converted to the corresponding chlorides with retention or inversion of configuration, providing a route to enantiopure this compound.
The table below summarizes some potential approaches for asymmetric synthesis:
| Asymmetric Strategy | Key Features | Potential Catalytic Systems |
| Asymmetric Propargylation | Direct formation of the chiral center. mdpi.com | Chiral Nickel/pybox, Copper/PyBox, Indium/BINOL. nih.govchemrxiv.orgorganic-chemistry.org |
| Kinetic Resolution | Separation of a racemic mixture. | Enzyme-based catalysts, chiral metal complexes. |
| From Chiral Propargylic Alcohols | Stepwise construction of the chiral center. nih.gov | Asymmetric alkyne addition catalysts (e.g., Zn, Ti, In based). nih.govorganic-chemistry.org |
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
The transition from laboratory-scale synthesis to industrial production often presents significant challenges, particularly for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. Flow chemistry offers a powerful solution to these challenges by performing reactions in a continuous stream rather than in a batch-wise manner. europa.eu
Future research on this compound should explore the integration of its synthesis with flow chemistry platforms. The benefits of this approach would include:
Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, which is particularly important when dealing with potentially unstable alkynes or reactive intermediates. europa.eu
Improved Control: Flow reactors allow for precise control over temperature, pressure, and reaction time, leading to higher reproducibility and yields.
Scalability: Scaling up a reaction in a flow system is typically achieved by running the system for a longer period, which is often more straightforward than increasing the size of a batch reactor. youtube.com
Automated synthesis platforms, which can perform multiple reactions in parallel and automatically vary reaction conditions, would also be invaluable for rapidly screening and optimizing the synthesis of this compound and its derivatives. youtube.com The combination of flow chemistry and automation could enable the high-throughput synthesis of a library of related compounds for screening in various applications.
Expanding Theoretical and Computational Models for Predictive Capabilities
Computational chemistry has become an indispensable tool in modern chemical research, providing insights into reaction mechanisms, predicting the properties of molecules, and guiding experimental design. nih.gov For a molecule like this compound, with its multiple reactive sites, computational studies will be crucial for unraveling its complex reactivity and predicting its behavior.
Future theoretical and computational research directions could include:
Reaction Mechanism Elucidation: Using quantum chemical methods, such as density functional theory (DFT), to model the transition states and intermediates of potential reactions of this compound. This can help in understanding the factors that control regioselectivity and stereoselectivity. nih.gov
Prediction of Spectroscopic and Physicochemical Properties: Computational models can be used to predict properties such as NMR spectra, vibrational frequencies, and electronic properties, which can aid in the characterization of the molecule and its reaction products.
Virtual Screening: If potential applications of this compound derivatives are identified, for example in drug discovery, computational docking studies could be used to predict their binding affinity to biological targets.
The table below outlines the potential impact of computational modeling on the study of this compound:
| Computational Method | Application Area | Expected Outcome |
| Density Functional Theory (DFT) | Reaction mechanism studies. nih.gov | Understanding of reaction pathways and selectivity. |
| Ab initio methods | Prediction of molecular properties. | Accurate prediction of spectroscopic data. |
| Molecular Docking | Drug discovery and design. | Identification of potential biological targets. |
Interdisciplinary Research Integrating this compound into Emerging Fields of Chemical Science
The unique structural features of this compound make it a promising candidate for integration into various interdisciplinary fields of chemical science. The alkyne group, for example, is a versatile handle for "click chemistry," a set of powerful and reliable reactions for the modular construction of complex chemical entities.
Potential interdisciplinary research avenues include:
Materials Science: The enyne moiety can be polymerized or incorporated into larger macromolecular structures to create novel materials with interesting electronic or optical properties. On-surface synthesis techniques could be explored to create well-defined enetriyne-based materials. nih.gov
Medicinal Chemistry: The compound could serve as a scaffold for the synthesis of new bioactive molecules. The tertiary chloride provides a site for the attachment of various pharmacophores, while the enyne could be involved in binding to biological targets or used for bioconjugation.
Chemical Biology: As a chemical probe, derivatives of this compound could be used to study biological processes. The alkyne can be used to attach reporter tags, such as fluorescent dyes or affinity labels, allowing for the visualization and identification of its cellular targets.
Nanotechnology: The functionalization of nanoparticles with derivatives of this compound could lead to new nanomaterials with tailored properties for applications in catalysis, sensing, or drug delivery. acs.orgkaust.edu.sa
The successful exploration of these future research directions will require a collaborative and interdisciplinary approach, combining the expertise of synthetic organic chemists, computational chemists, materials scientists, and biologists. The challenges are significant, but the potential rewards in terms of new scientific knowledge and practical applications are substantial.
Q & A
Q. What are the recommended synthetic routes for 5-Chloro-5-methylhex-1-en-3-yne, and what experimental precautions are critical?
Methodological Answer: Synthesis typically involves chlorination of a pre-formed alkyne precursor or dehydrohalogenation of a chloroalkane intermediate. For example:
- Alkyne formation : Use a strong base (e.g., KOH/EtOH) to eliminate HCl from 5-chloro-5-methylhex-3-ene, ensuring anhydrous conditions to prevent hydrolysis of the alkyne.
- Chlorination : Electrophilic addition of Cl₂ to a terminal alkyne precursor, followed by regioselective quenching.
Q. Precautions :
- Handle chlorinating agents (e.g., Cl₂, SOCl₂) in a fume hood with respiratory protection due to toxicity .
- Use chemical-resistant gloves (tested to EN 374 standards) and ensure leak-tight equipment to avoid skin exposure .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Focus on alkynyl protons (δ ~1.7–2.1 ppm for sp-hybridized carbons) and chlorine-induced deshielding effects on adjacent methyl groups. Compare with structurally similar compounds (e.g., 5-Chloro-2,6-dimethylhept-1-en-3-yne) to assign peaks .
- IR : Confirm the alkyne stretch (C≡C ~2100–2260 cm⁻¹) and C-Cl bond (550–850 cm⁻¹).
- Mass Spectrometry : Look for molecular ion clusters (M⁺, M+2) due to chlorine’s isotopic signature (³⁵Cl/³⁷Cl ratio).
Advanced Research Questions
Q. How does the chlorine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Sonogashira)?
Methodological Answer: The electron-withdrawing chlorine at the 5-position increases the electrophilicity of the alkyne, enhancing reactivity in palladium-catalyzed couplings. However, steric hindrance from the methyl group may reduce accessibility.
- Experimental Design : Compare reaction rates and yields with analogs (e.g., 5-Bromo-2,6-dimethylhept-1-en-3-yne) to isolate electronic vs. steric effects .
- Data Analysis : Use Hammett plots to correlate substituent effects with reaction kinetics.
Q. What isomerization or decomposition pathways dominate under thermal or catalytic conditions?
Methodological Answer: Thermal stability studies (e.g., shock tube experiments at 500–1900 K) suggest:
- Intramolecular H-transfer : Formation of tertiary radicals (e.g., 5-methylhex-5-yl radical) via reversible hydrogen abstraction, leading to β-scission products like isobutene and ethene .
- Kinetic Modeling : Apply RRKM/master equation analysis to extrapolate rate constants for isomerization and decomposition under varying pressures (0.1–1000 bar) .
Q. How can contradictions in experimental data on stability or reactivity be resolved?
Methodological Answer:
- Controlled Replication : Conduct parallel experiments under inert atmospheres (N₂/Ar) to rule out oxidation.
- Advanced Analytics : Use GC-MS with isotopic labeling (e.g., D₂O quenching) to trace side products.
- Computational Validation : Compare experimental activation energies with DFT-calculated transition states to identify discrepancies .
Q. What computational methods (e.g., DFT, MD) are suitable for modeling interactions with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) based on structural analogs (e.g., 1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride) .
- MD Simulations : Parameterize force fields using crystallographic data (e.g., bond lengths/angles from Acta Crystallographica reports) to predict conformational flexibility .
Comparative and Structural Analysis
Q. How do structural analogs (e.g., halogen-substituted enynes) differ in reactivity or biological activity?
Methodological Answer:
- Reactivity : Bromine analogs (e.g., 5-Bromo-2,6-dimethylhept-1-en-3-yne) exhibit higher electrophilicity but lower thermal stability than chlorine derivatives .
- Biological Activity : Fluorine-substituted compounds (e.g., 1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride) show enhanced bioavailability due to increased lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
